6-(Hydroxymethyl)-1-methylpiperidin-2-one
Overview
Description
6-(Hydroxymethyl)-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 1st position of the piperidin-2-one ring
Mechanism of Action
Target of Action
It’s structurally similar to 6-hydroxymethylpterin, which targets the 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase in escherichia coli .
Mode of Action
Based on its structural similarity to 6-hydroxymethylpterin, it may interact with its target enzyme to influence its function .
Biochemical Pathways
It’s structurally similar to 6-hydroxymethylpterin, which is involved in the folate biosynthesis pathway .
Pharmacokinetics
It’s structurally similar to 6-hydroxymethylpterin, which is rapidly cleared via the kidney .
Result of Action
It’s structurally similar to 6-hydroxymethylpterin, which is involved in the folate biosynthesis pathway, influencing the production of nucleotides and amino acids .
Action Environment
It’s known that environmental factors can influence the action of chemical compounds, including their solubility, stability, and interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6th position. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(carboxymethyl)-1-methylpiperidin-2-one.
Reduction: Formation of 6-(hydroxymethyl)-1-methylpiperidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, known for its applications in the food industry and as a biomarker.
6-(Hydroxymethyl)pyridine-2-carboxylate: A compound with similar structural features, used in various chemical and biological studies.
Uniqueness
6-(Hydroxymethyl)-1-methylpiperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(hydroxymethyl)-1-methylpiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(5-9)3-2-4-7(8)10/h6,9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFMUHWDTCSCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272838 | |
Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20845-30-1 | |
Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20845-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Hydroxymethyl)-1-methyl-2-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(hydroxymethyl)-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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